molecular formula C9H9N3OS B14060379 1-(6-Amino-2-methylthiazolo[5,4-b]pyridin-7-yl)ethan-1-one

1-(6-Amino-2-methylthiazolo[5,4-b]pyridin-7-yl)ethan-1-one

Cat. No.: B14060379
M. Wt: 207.25 g/mol
InChI Key: ZNPWXOHRHOBKIO-UHFFFAOYSA-N
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Description

1-(6-Amino-2-methylthiazolo[5,4-b]pyridin-7-yl)ethan-1-one is a heterocyclic compound that features a thiazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Amino-2-methylthiazolo[5,4-b]pyridin-7-yl)ethan-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminoacetophenone with isobenzofuran-1,3-dione in boiling acetic acid to produce 2-(4-acetylphenyl)isoindoline-1,3-dione. This intermediate is then reacted with thiosemicarbazide to afford the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(6-Amino-2-methylthiazolo[5,4-b]pyridin-7-yl)ethan-1-one can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific solvents and temperatures to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

1-(6-Amino-2-methylthiazolo[5,4-b]pyridin-7-yl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: This compound is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(6-Amino-2-methylthiazolo[5,4-b]pyridin-7-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of biological pathways, resulting in various physiological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[4,5-b]pyridines: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.

    Pyrano[2,3-d]thiazoles: These compounds also feature a thiazole ring but are fused with a pyran ring instead of a pyridine ring.

Uniqueness

1-(6-Amino-2-methylthiazolo[5,4-b]pyridin-7-yl)ethan-1-one is unique due to its specific substitution pattern and the presence of both amino and methyl groups. This unique structure can lead to distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C9H9N3OS

Molecular Weight

207.25 g/mol

IUPAC Name

1-(6-amino-2-methyl-[1,3]thiazolo[5,4-b]pyridin-7-yl)ethanone

InChI

InChI=1S/C9H9N3OS/c1-4(13)7-6(10)3-11-9-8(7)12-5(2)14-9/h3H,10H2,1-2H3

InChI Key

ZNPWXOHRHOBKIO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=CN=C2S1)N)C(=O)C

Origin of Product

United States

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